3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol
Description
3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol is a bromopyridine derivative featuring a propanol backbone with a methyl group at position 2 and an amino group at position 3. The compound’s core structure includes a 5-bromo-substituted pyridine ring attached to the propane chain at the 2-position.
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
3-amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-6(4-11)9(13)8-3-2-7(10)5-12-8/h2-3,5-6,9,13H,4,11H2,1H3 |
InChI Key |
XEADTJPPAVNSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=NC=C(C=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol typically involves the following steps:
Bromination: The starting material, 2-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are amines or dehalogenated compounds.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to three analogs (Table 1), highlighting differences in pyridine substitution patterns, functional groups, and molecular properties.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Pyridine Substitution Position: The target compound and 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol share a pyridin-2-yl attachment, whereas the others are substituted at the 3-position.
Functional Groups on Pyridine: The methoxy group in the prop-2-yn-1-ol analog increases electron density on the pyridine ring, enhancing solubility but reducing electrophilicity compared to the bromo- and fluoro-substituted analogs.
The 2,2-difluoro substitution in C₈H₉BrF₂N₂O significantly increases molecular weight (267.07 vs. ~245) and lipophilicity, which could improve membrane permeability in drug design contexts.
Amino Group Placement: The amino group at position 3 in the target compound and C₈H₉BrF₂N₂O contrasts with its absence in the prop-2-yn-1-ol analog . This group may serve as a hydrogen-bond donor, enhancing solubility or target engagement.
Biological Activity
3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol, with the CAS number 1598986-46-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 245.12 g/mol. Its structure features a brominated pyridine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.12 g/mol |
| CAS Number | 1598986-46-9 |
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes related to neurotransmitter metabolism, potentially affecting serotonin and dopamine levels in the brain. This suggests a role in modulating mood and cognitive functions.
- Antimicrobial Properties : Some research has highlighted its potential antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
- Cytotoxic Effects : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The exact mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have documented the effects of this compound on different biological systems:
- Study on Cancer Cell Lines : One study evaluated the cytotoxicity of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Neuropharmacological Assessment : Another investigation assessed the neuropharmacological effects of the compound in rodent models. Behavioral tests indicated anxiolytic effects, suggesting that it may influence GABAergic signaling pathways.
Research Findings
Recent research has focused on elucidating the pharmacological profile of this compound:
- Pharmacokinetics : Studies suggest that after administration, the compound exhibits moderate bioavailability and is metabolized primarily in the liver, with potential active metabolites contributing to its pharmacological effects.
- Safety Profile : Toxicological evaluations have shown that at therapeutic doses, the compound has a favorable safety profile, with minimal adverse effects reported in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
